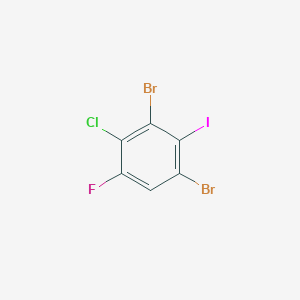

3-Chloro-2,6-dibromo-4-fluoroiodobenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1160574-82-2 |

|---|---|

Molecular Formula |

C6HBr2ClFI |

Molecular Weight |

414.23 g/mol |

IUPAC Name |

1,3-dibromo-4-chloro-5-fluoro-2-iodobenzene |

InChI |

InChI=1S/C6HBr2ClFI/c7-2-1-3(10)5(9)4(8)6(2)11/h1H |

InChI Key |

AYVATNGIOMYVCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)I)Br)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 2,6 Dibromo 4 Fluoroiodobenzene and Analogous Polyhalogenated Arenes

Strategies for Regioselective Halogenation and Dehalogenation in Polyhalogenated Benzenes

Sequential Halogenation Approaches

Sequential halogenation involves the stepwise introduction of different halogen atoms onto the aromatic ring. The order of introduction is critical and is dictated by the activating or deactivating nature of the halogens already present. Halogens are generally considered deactivating groups, yet they are ortho-, para-directing. stackexchange.com This dual nature allows for strategic planning of the halogenation sequence.

For instance, in the synthesis of a molecule like 3-chloro-2,6-dibromo-4-fluoroiodobenzene, one might start with a fluorinated benzene (B151609) derivative. The fluorine atom, being the most electronegative, would strongly influence the position of the next halogen. Subsequent bromination and chlorination steps would then need to be carefully controlled to achieve the desired 2,3,4,6-substitution pattern. The use of specific catalysts, such as iron halides (FeX₃) or aluminum halides (AlX₃), is often required to activate the halogenating agent. libretexts.org

The choice of solvent can also significantly impact the regioselectivity and efficiency of halogenation. For example, hexafluoroisopropanol (HFIP) has been shown to be an effective medium for the regioselective halogenation of arenes and heterocycles using N-halosuccinimides (NBS, NCS, NIS), often without the need for an additional catalyst. organic-chemistry.orgacs.org

| Halogenating Agent | Catalyst/Solvent | Typical Application |

| Br₂ | FeBr₃ | Bromination of benzene and its derivatives |

| Cl₂ | AlCl₃ | Chlorination of benzene and its derivatives |

| I₂ | HNO₃/H₂SO₄ | Iodination of deactivated arenes |

| N-Bromosuccinimide (NBS) | Hexafluoroisopropanol (HFIP) | Regioselective bromination |

| N-Chlorosuccinimide (NCS) | Hexafluoroisopropanol (HFIP) | Regioselective chlorination |

| N-Iodosuccinimide (NIS) | Hexafluoroisopropanol (HFIP) | Regioselective iodination |

Controlled Dehalogenation Strategies, such as Hydrodehalogenation

Controlled dehalogenation offers a complementary approach to achieving specific substitution patterns. This strategy involves the selective removal of a halogen atom from a polyhalogenated precursor. Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a particularly useful technique. wikipedia.org

The selectivity of hydrodehalogenation is often dependent on the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl < C-F. wikipedia.org This difference in bond strength allows for the preferential removal of heavier halogens in the presence of lighter ones. For instance, an iodine atom can be selectively removed from a molecule containing both iodine and chlorine.

Various catalytic systems have been developed for hydrodehalogenation, including palladium on carbon (Pd/C) with a hydrogen source like sodium hypophosphite or ethanol. rsc.orgcore.ac.ukrsc.org Rhodium on alumina (B75360) (Rh/Al₂O₃) has also been demonstrated to be effective for the hydrodehalogenation of polyhalogenated benzenes under mild conditions. acs.orgresearchgate.net The choice of catalyst and reaction conditions can influence the regioselectivity of the dehalogenation process.

Precursor Synthesis and Intermediate Derivatization

The synthesis of complex polyhalogenated arenes often begins with simpler, commercially available starting materials that are then elaborated through a series of reactions. Planning a synthesis often involves a retrosynthetic approach, where one works backward from the target molecule to identify suitable precursors. pressbooks.publibretexts.org

For a compound like this compound, a potential precursor could be a di- or tri-substituted benzene that can be further functionalized. For example, one might start with 3-chloro-4-fluoroaniline, which can be synthesized from ortho-dichlorobenzene through a sequence of nitration, fluorination, and reduction steps. google.com This aniline (B41778) can then be subjected to diazotization followed by Sandmeyer-type reactions to introduce other halogens.

Intermediate derivatization plays a crucial role in modifying the reactivity and directing effects of substituents on the benzene ring. For example, an amino group (-NH₂) is a strong activating group and is ortho-, para-directing. If a different directing effect is required, the amino group can be converted into an acetamido group (-NHCOCH₃), which is less activating. studentdoctor.net This temporary modification allows for the introduction of other substituents at desired positions, after which the acetamido group can be hydrolyzed back to an amino group.

Novel Synthetic Routes for Diverse Polyhalogenated Aromatic Scaffolds

The demand for novel polyhalogenated aromatic compounds has driven the development of new and innovative synthetic methodologies. These modern approaches often focus on improving efficiency, selectivity, and functional group tolerance.

One such approach involves the use of aryne intermediates. Arynes are highly reactive species that can be generated from simple arenes through a formal dehydrogenation process. nih.gov These intermediates can then be trapped with various reagents to introduce new substituents, offering a powerful tool for the diversification of benzenoid rings.

Another area of innovation is the development of novel catalytic systems for cross-coupling reactions. Site-selective cross-coupling of polyhalogenated arenes, where different but identical halogen atoms can be selectively functionalized, presents a significant challenge. nih.gov Advances in catalyst design are enabling more precise control over these transformations, allowing for the construction of complex biaryl structures from polyhalogenated precursors. nih.gov

Furthermore, photoredox catalysis has emerged as a powerful tool for dehalogenation reactions under mild conditions. mdpi.com These methods often utilize organic dyes as photocatalysts and can be performed in environmentally friendly solvents like water.

Reactivity and Functionalization Strategies of 3 Chloro 2,6 Dibromo 4 Fluoroiodobenzene

Cross-Coupling Reactions in Polyhalogenated Arenes

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of polyhalogenated arenes like 3-Chloro-2,6-dibromo-4-fluoroiodobenzene, the primary challenge lies in achieving site-selective functionalization.

Palladium-Catalyzed Cross-Couplings

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the selective functionalization of aryl halides. acs.org The choice of reaction (e.g., Suzuki-Miyaura, Sonogashira, Stille, Kumada, Hiyama) and the reaction conditions can be tailored to target specific halogen atoms on the aromatic ring. researchgate.netacs.orgwikipedia.orgorganic-chemistry.orgwikipedia.orgwikipedia.orgyoutube.comyoutube.comchem-station.comjk-sci.comyoutube.com

The site selectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated arenes is primarily governed by the relative reactivity of the carbon-halogen bonds. nih.gov The established reactivity order is I > Br > Cl > F, which corresponds to the bond dissociation energies of the C-X bonds. nih.gov This inherent reactivity difference allows for the selective functionalization of the most reactive halogen first. For this compound, the C-I bond is the most susceptible to oxidative addition to the palladium(0) catalyst, followed by the C-Br bonds, and then the C-Cl bond. The C-F bond is generally inert under typical cross-coupling conditions.

Table 1: General Reactivity Order of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions

| Halogen | Relative Reactivity |

| Iodo (I) | Most Reactive |

| Bromo (Br) | Moderately Reactive |

| Chloro (Cl) | Less Reactive |

| Fluoro (F) | Generally Inert |

This table illustrates the generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions.

The predictable reactivity hierarchy of halogens allows for a stepwise functionalization of this compound. By carefully controlling the reaction conditions, such as the catalyst, ligands, base, and temperature, it is possible to achieve selective coupling at the iodine, bromine, and chlorine positions sequentially.

For instance, a Suzuki-Miyaura coupling could be performed under mild conditions to selectively replace the iodine atom with an aryl or vinyl group. nih.govresearchgate.net Subsequently, by employing more forcing conditions or a more active catalyst system, one or both of the bromine atoms could be targeted. nih.govresearchgate.net Finally, the chlorine atom could be functionalized using highly active catalyst systems developed for the activation of C-Cl bonds.

The two bromine atoms at the 2- and 6-positions are chemically equivalent, which could lead to a mixture of mono- and di-substituted products at these positions. Achieving selective mono-functionalization at one of the bromine atoms would require careful control of stoichiometry and reaction conditions.

Table 2: Potential Sequential Functionalization of this compound

| Step | Target Halogen | Potential Reaction | Product |

| 1 | Iodo (I) | Suzuki-Miyaura | 3-Chloro-2,6-dibromo-4-fluoro-1-arylbenzene |

| 2 | Bromo (Br) | Sonogashira | 3-Chloro-2-bromo-6-alkynyl-4-fluoro-1-arylbenzene |

| 3 | Bromo (Br) | Stille | 3-Chloro-2-alkenyl-6-alkynyl-4-fluoro-1-arylbenzene |

| 4 | Chloro (Cl) | Kumada | 3-Aryl-2-alkenyl-6-alkynyl-4-fluoro-1-arylbenzene |

This table presents a hypothetical sequential cross-coupling strategy for the functionalization of this compound.

Other Transition Metal-Catalyzed Cross-Couplings

While palladium is the most common catalyst for these transformations, other transition metals such as nickel can also be employed. Nickel catalysts are often more cost-effective and can exhibit different reactivity and selectivity profiles. wikipedia.orgchem-station.comnih.govorganic-chemistry.org For example, nickel catalysts are particularly effective in Kumada couplings involving Grignard reagents and can be used to activate less reactive C-Cl bonds. wikipedia.orgchem-station.comorganic-chemistry.org

Directed Metalation Reactions

Directed metalation reactions provide an alternative strategy for the regioselective functionalization of aromatic rings, relying on the presence of a directing group to guide deprotonation to a specific ortho position.

Directed ortho-Metalation (DoM) Strategies for Polyhalogenated Aromatics

Directed ortho-Metalation (DoM) involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgbaranlab.orguwindsor.cawikipedia.orgchem-station.com The resulting aryllithium species can then be quenched with various electrophiles. organic-chemistry.orgbaranlab.orguwindsor.cawikipedia.orgchem-station.com

In the case of this compound, none of the halogen substituents are strong directing groups for DoM. However, if a suitable DMG were introduced onto the aromatic ring through one of the cross-coupling reactions mentioned above, DoM could be a viable strategy for subsequent functionalization. For instance, if an amide or a methoxy group were installed, it could direct lithiation to an adjacent C-H position, if one were available. Given the substitution pattern of the title compound, a C-H bond exists at the 5-position. A directing group at the 4-position (replacing the fluorine) or the 3-position (replacing the chlorine) could potentially direct metalation to this C5-H bond. The halogens themselves can influence the acidity of adjacent protons, but they are not typically considered directing groups in the classical sense of DoM. organic-chemistry.orgbaranlab.orguwindsor.cawikipedia.orgchem-station.com

Halogen-Metal Exchange Reactions and their Regioselectivity

Halogen-metal exchange is a powerful transformation in organometallic chemistry for the generation of functionalized arylmetal reagents. In polyhalogenated systems like this compound, the regioselectivity of this exchange is dictated by the kinetic acidity of the C-X bond, where X is a halogen. The reaction typically involves an organolithium reagent, such as n-butyllithium or t-butyllithium, and proceeds via an "ate-complex" intermediate.

The rate of exchange is highly dependent on the halogen, following the established trend: I > Br > Cl >> F. masterorganicchemistry.comwikipedia.org This order is attributed to the polarizability of the halogen atom and the strength of the carbon-halogen bond. The C-I bond is the longest, weakest, and most polarizable, making it the most susceptible to nucleophilic attack by the carbanionic portion of the organolithium reagent. wikipedia.org Conversely, the C-F bond is the strongest and least polarizable, rendering it generally unreactive in halogen-metal exchange reactions. masterorganicchemistry.com

For this compound, treatment with an alkyllithium reagent at low temperatures (e.g., -78 °C) would result in a highly regioselective exchange at the C1 position, replacing the iodine atom to form 3-chloro-2,6-dibromo-4-fluoro-1-lithiobenzene. The bromine, chlorine, and fluorine atoms would remain intact under these conditions due to their significantly lower exchange rates. This high selectivity allows for the precise introduction of an electrophile at the original position of the iodine atom.

Table 1: Relative Rates of Halogen-Metal Exchange

| Halogen (X) | C-X Bond Energy (kJ/mol, approx.) | Relative Rate of Exchange | Expected Outcome for this compound |

| Iodine (I) | ~228 | Fastest | Selective exchange at C-I |

| Bromine (Br) | ~285 | Intermediate | No reaction at C-Br under conditions for C-I exchange |

| Chlorine (Cl) | ~340 | Slow | No reaction at C-Cl under conditions for C-I exchange |

| Fluorine (F) | ~450 | Slowest (inert) | No reaction at C-F |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those on electron-deficient rings. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial as they stabilize this negatively charged intermediate, thereby lowering the activation energy of the reaction. chemistrysteps.commasterorganicchemistry.com

Effects of Electron-Withdrawing Groups on SNAr in Polyhalogenated Arenes

In this compound, there are no classic, strongly activating EWGs like nitro (-NO₂) or cyano (-CN) groups. However, the cumulative electron-withdrawing inductive effect (-I effect) of the five halogen substituents significantly reduces the electron density of the aromatic ring, making it highly electrophilic and thus activated towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com

The SNAr reactivity of halogens as leaving groups typically follows the order F > Cl ≈ Br > I. wikipedia.orgnih.gov This is the reverse of the trend seen in SN2 reactions and halogen-metal exchange. This "element effect" arises because the rate-determining step in SNAr is the initial attack of the nucleophile on the ring, not the cleavage of the carbon-halogen bond. wikipedia.org The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and susceptible to attack.

Table 2: General Leaving Group Ability in SNAr Reactions

| Leaving Group | Electronegativity | C-X Bond Polarization | Typical SNAr Reactivity |

| -F | 3.98 | High | Highest |

| -Cl | 3.16 | Moderate | Intermediate |

| -Br | 2.96 | Moderate | Intermediate |

| -I | 2.66 | Low | Lowest |

Tandem Isomerization/Selective Interception for Unconventional Selectivity

The concept of tandem isomerization followed by selective interception represents a sophisticated strategy for achieving unconventional selectivity in aromatic systems. However, this pathway is not a dominant or commonly reported mechanism for SNAr reactions on polyhalogenated arenes that already possess excellent leaving groups like halogens. More relevant to electron-deficient aromatics is the Vicarious Nucleophilic Substitution (VNS) reaction. In VNS, a carbanion containing a leaving group attacks the aromatic ring at a hydrogen-bearing carbon, and subsequent elimination of the leaving group from the nucleophile itself results in the net substitution of a hydrogen atom. wikipedia.orgorganic-chemistry.org

For a substrate like this compound, which has only one hydrogen atom and five potential halogen leaving groups, a direct SNAr pathway involving the displacement of a halide is overwhelmingly more probable than a VNS-type mechanism at the C-5 position. The abundance of good leaving groups makes the classical addition-elimination pathway the most favorable route for nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS) in Halogenated Systems

Electrophilic aromatic substitution (EAS) is the hallmark reaction of benzene (B151609) and its derivatives. The reaction involves the attack of an electrophile on the electron-rich π-system of the ring, followed by the restoration of aromaticity through the loss of a proton. msu.eduwikipedia.org Halogen substituents exhibit a dual role in EAS: they are deactivating due to their electron-withdrawing inductive effect (-I), yet they are ortho-, para-directing because their lone pairs can donate electron density through resonance (+M), stabilizing the cationic intermediate (the arenium ion or sigma complex). latech.edulibretexts.org

Deactivating and Directing Effects of Multiple Halogens on Aromatic Rings

The presence of five halogen substituents on the benzene ring makes this compound an extremely electron-deficient system. Each halogen withdraws electron density inductively, which strongly deactivates the ring towards attack by electrophiles. masterorganicchemistry.com Consequently, EAS reactions on this substrate, if they occur at all, would require harsh conditions, such as the use of strong superacids or highly reactive electrophiles. chemistrysteps.compharmaguideline.com

The sole position available for substitution is C-5. The regiochemical outcome is therefore fixed, but the rate of reaction is influenced by the directing effects of the surrounding halogens. All halogens are ortho-, para-directors. The influence of each substituent on the C-5 position is as follows:

Iodo group (at C-1): Directs meta to C-5. Provides no resonance stabilization.

Bromo group (at C-2): Directs para to C-5. Provides resonance stabilization.

Chloro group (at C-3): Directs meta to C-5. Provides no resonance stabilization.

Fluoro group (at C-4): Directs ortho to C-5. Provides resonance stabilization.

Bromo group (at C-6): Directs ortho to C-5. Provides resonance stabilization.

The arenium ion formed by electrophilic attack at C-5 can be stabilized by resonance donation from the halogens at positions 2, 4, and 6. Among halogens, the resonance donation ability generally decreases with increasing size due to poorer orbital overlap (F > Cl > Br > I). libretexts.org Therefore, the fluorine at C-4 and the bromines at C-2 and C-6 would provide the most significant stabilization for the cationic intermediate.

Table 3: Directing Influence of Halogens on the C-5 Position

| Halogen Substituent | Position | Relationship to C-5 | Directing Effect on C-5 | Resonance Stabilization |

| Iodine | C-1 | meta | None | No |

| Bromine | C-2 | para | Strong | Yes |

| Chlorine | C-3 | meta | None | No |

| Fluorine | C-4 | ortho | Strong | Yes |

| Bromine | C-6 | ortho | Strong | Yes |

Challenges in Selective EAS on this compound

The primary challenge in performing a selective EAS reaction on this molecule is its profound deactivation. The powerful cumulative inductive effect of five halogens makes the ring an extremely poor nucleophile. Forcing a reaction, such as nitration with HNO₃/H₂SO₄, would likely require high temperatures and extended reaction times. chemistrysteps.com These conditions raise the risk of substrate decomposition or undesired side reactions.

Furthermore, while there is only one site for substitution (C-5), achieving a clean reaction to form a single product, such as 3-chloro-2,6-dibromo-4-fluoro-5-nitroiodobenzene, would be synthetically challenging. The extreme deactivation means that the energy barrier for the initial electrophilic attack is very high, leading to low reactivity and potentially low yields.

Grignard Reagent Formation and Reactivity with Polyhalogenated Benzenes

Grignard reagents, organomagnesium halides (RMgX), are powerful nucleophiles used to form new carbon-carbon bonds. pressbooks.pubmasterorganicchemistry.com Their formation involves the reaction of an organic halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (THF). wikipedia.orgmnstate.edu The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic. pressbooks.pub

Regioselective Grignard Formation from Dihalobenzenes

The formation of a Grignard reagent from a di- or polyhalogenated benzene requires careful consideration of the relative reactivity of the carbon-halogen bonds. The reactivity order for Grignard formation is generally I > Br > Cl > F. pressbooks.publibretexts.org This selectivity is crucial when dealing with molecules containing multiple different halogens. For a compound like this compound, the iodine atom is the most likely site for initial Grignard reagent formation due to the weaker C-I bond.

The regioselectivity of Grignard formation in dihalobenzenes is influenced by both electronic and steric factors. For instance, in dihalobenzenes, the more reactive halogen will preferentially form the Grignard reagent. Studies on the formation of Grignard reagents from various dihalobenzenes have demonstrated that it is possible to selectively form a mono-Grignard reagent.

Table 1: Regioselectivity in Grignard Reagent Formation from Dihalobenzenes

| Dihalobenzene | Major Mono-Grignard Product |

| 1-Bromo-4-iodobenzene | 4-Bromophenylmagnesium iodide |

| 1-Chloro-4-iodobenzene | 4-Chlorophenylmagnesium iodide |

| 1-Bromo-4-chlorobenzene | 4-Chlorophenylmagnesium bromide |

This table illustrates the general principle of preferential reaction at the more reactive halogen.

In the case of this compound, the reaction with magnesium would be expected to occur almost exclusively at the carbon-iodine bond, yielding 3-Chloro-2,6-dibromo-4-fluorophenylmagnesium iodide. The carbon-bromine bonds would be the next most reactive sites, followed by the carbon-chlorine bond, while the carbon-fluorine bond is generally unreactive towards magnesium insertion. pressbooks.pub

Reactivity with Highly Halogenated Aromatics

Once formed, the Grignard reagent of a highly halogenated aromatic compound can participate in a variety of reactions. These reagents are strong nucleophiles and will react with a range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. masterorganicchemistry.commnstate.edu

However, the reactivity of Grignard reagents derived from polyhalogenated benzenes can also be influenced by the remaining halogen atoms. The presence of multiple electron-withdrawing halogen atoms can affect the nucleophilicity of the Grignard reagent. Furthermore, side reactions, such as coupling reactions (e.g., Wurtz coupling), can occur, leading to the formation of biphenyl derivatives. libretexts.org The formation of such side products is often favored by higher concentrations and temperatures. libretexts.org

For the Grignard reagent derived from this compound, subsequent reactions with electrophiles would introduce a new substituent at the position formerly occupied by iodine. This provides a powerful method for selective functionalization of this highly substituted aromatic ring.

Halogen Dance Reactions in Aromatic Systems

The halogen dance is a base-catalyzed isomerization reaction in which a halogen atom migrates to a different position on an aromatic ring. wikipedia.orgchemeurope.com This rearrangement is a powerful tool for the synthesis of aromatic compounds that are difficult to access through conventional methods. researchgate.netrsc.org The driving force for this reaction is the formation of a more stable carbanion intermediate. wikipedia.org

Base-Catalyzed Halogen Migration Mechanisms

The mechanism of the base-catalyzed halogen dance typically involves the deprotonation of the aromatic ring by a strong base to form an aryl anion. beilstein-archives.org This is followed by a series of halogen-metal exchange steps that ultimately lead to the migration of the halogen. beilstein-archives.orgresearchgate.net Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed to initiate the reaction. wikipedia.org

The process can be described as a cascade of deprotonation and metal-halogen exchange reactions, leading to the most thermodynamically stable organometal species. beilstein-archives.org For a polyhalogenated benzene, the acidity of the ring protons is increased, facilitating deprotonation. The migration of the halogen then proceeds towards a position that can better stabilize the negative charge of the aryl anion intermediate.

In the context of this compound, the position of deprotonation would be influenced by the directing effects of the halogen substituents. The subsequent migration of one of the bromine atoms, for example, would likely proceed to a thermodynamically more favorable position.

Applications in Accessing Difficult-to-Functionalize Positions

Halogen dance reactions provide a strategic advantage for introducing functional groups at positions that are not easily accessible through other synthetic routes. rsc.orgresearchgate.net By migrating a halogen, a new position on the aromatic ring is activated for subsequent functionalization. After the halogen has "danced" to its new location, the resulting aryl anion can be trapped with an electrophile, introducing a new substituent at the original site of deprotonation. wikipedia.org

This strategy allows for a dual functionalization: the introduction of an electrophile at the vacated position and the presence of the halogen at a new, potentially more useful, location for further transformations. For a complex molecule like this compound, a halogen dance reaction could potentially allow for the selective functionalization of the C-5 position, which is sterically hindered and electronically deactivated.

Table 2: Potential Halogen Dance Scenario for a Polyhalogenated Benzene

| Starting Material | Base | Potential Intermediate | Trapping Electrophile (E+) | Potential Product |

| 1,2,4-Tribromobenzene | KNH2/NH3 | 1,3,5-Tribromophenyl anion | H2O | 1,3,5-Tribromobenzene |

| Polyhalogenated Benzene | LDA | Aryl anion | R-CHO | Functionalized Polyhalogenated Benzene |

This table provides a generalized example of a halogen dance reaction and its potential for functionalization.

The application of a halogen dance reaction to this compound would require careful selection of the base and reaction conditions to control the regioselectivity of both the initial deprotonation and the subsequent halogen migration.

Advanced Applications and Future Directions in Polyhalogenated Arene Chemistry

Synthesis of Complex Molecular Architectures

Polyhalogenated arenes are crucial precursors in the synthesis of complex molecular architectures due to the differential reactivity of the various halogen substituents. nih.govnih.gov The distinct carbon-halogen bond strengths (C-I < C-Br < C-Cl < C-F) allow for sequential and site-selective functionalization, enabling the controlled introduction of different functionalities onto the aromatic ring. nih.gov

For instance, in a molecule like 3-Chloro-2,6-dibromo-4-fluoroiodobenzene, the iodine atom is the most reactive site for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the initial introduction of an aryl, vinyl, or alkynyl group at this position. Subsequently, the bromine atoms can be targeted under different catalytic conditions, followed by the less reactive chlorine atom. The fluorine atom is generally the least reactive towards oxidative addition in transition metal-catalyzed reactions and can be retained in the final product or functionalized through nucleophilic aromatic substitution. ossila.com This stepwise approach provides a powerful tool for the construction of highly substituted and complex organic molecules that would be challenging to synthesize through other methods. nih.gov

Table 1: Reactivity of Halogens in Cross-Coupling Reactions

| Halogen | Relative Reactivity | Typical Reaction Type |

| Iodine | Highest | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig |

| Bromine | High | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig |

| Chlorine | Moderate | Suzuki, Buchwald-Hartwig (with specialized catalysts) |

| Fluorine | Lowest | Nucleophilic Aromatic Substitution |

This interactive table summarizes the general reactivity trend of halogens in common cross-coupling reactions.

Development of New Catalytic Systems for Site-Selective Transformations

A major focus of current research is the development of new catalytic systems that can achieve high site-selectivity in the functionalization of polyhalogenated arenes. nih.govnih.govescholarship.org While selectivity can often be predicted based on the inherent reactivity of the halogens, factors such as steric hindrance and electronic effects of the surrounding substituents can also play a significant role. nih.gov

For this compound, the development of catalysts that can selectively target one of the two bromine atoms would be a significant advancement. This could potentially be achieved through the use of bulky ligands on the metal center that can differentiate between the two bromine environments. Furthermore, catalytic systems that enable the selective activation of the typically less reactive C-Cl bond in the presence of C-Br bonds would open up new synthetic pathways.

Recent advancements in this area include the use of palladium, nickel, and copper catalysts with specifically designed phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. researchgate.net These sophisticated catalytic systems can modulate the electronic and steric properties of the metal center, thereby influencing the regioselectivity of the cross-coupling reaction. nih.gov

Emerging Strategies for Polyhalogenated Benzene (B151609) Functionalization

Beyond traditional cross-coupling reactions, new strategies for the functionalization of polyhalogenated benzenes are continuously emerging. These include:

C-H Bond Functionalization: This approach involves the direct activation and functionalization of C-H bonds on the aromatic ring, often directed by one of the halogen substituents. This can provide access to substitution patterns that are not achievable through conventional cross-coupling methods. nih.gov

Photoredox Catalysis: Light-mediated reactions are gaining prominence as a mild and efficient way to form new bonds. Photoredox catalysis can enable the activation of carbon-halogen bonds under conditions where traditional thermal methods might fail or lead to side reactions. researchgate.net

Halogen Dance Reactions: This involves the base-catalyzed intramolecular migration of a halogen atom to a different position on the aromatic ring. This can be a useful strategy for accessing isomers that are difficult to synthesize directly.

These emerging strategies, when applied to complex substrates like this compound, have the potential to unlock novel chemical space and facilitate the synthesis of new materials and biologically active compounds.

Green Chemistry Approaches in Polyhalogenated Synthesis

The principles of green chemistry are increasingly being applied to the synthesis and functionalization of polyhalogenated compounds. rsc.org This includes the development of more environmentally benign reaction conditions, the use of less toxic solvents, and the design of more efficient catalytic systems to minimize waste. rsc.orgrsc.org

Key areas of focus in green chemistry for polyhalogenated arene synthesis include:

Catalyst Recovery and Reuse: The development of heterogeneous catalysts or catalysts that can be easily separated from the reaction mixture and reused is a major goal. rsc.org

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives such as water, ionic liquids, or supercritical fluids is an active area of research.

Atom Economy: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. rsc.org

By embracing these green chemistry approaches, the synthesis and application of polyhalogenated compounds like this compound can be made more sustainable and environmentally responsible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.